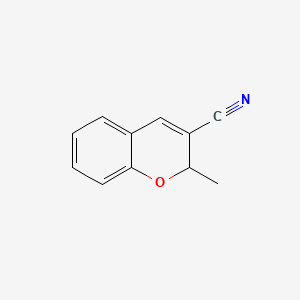

2-Methyl-2H-1-benzopyran-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methyl-2H-1-benzopyran-3-carbonitrile is an organic compound with the molecular formula C11H9NO. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2H-1-benzopyran-3-carbonitrile can be synthesized through the condensation reaction between 1,1-diethoxy-3-methyl-2-butene and 4-cyanophenol in the presence of pyridine . This method involves the formation of a benzopyran ring system with a nitrile group at the 3-position and a methyl group at the 2-position.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned condensation reaction. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2H-1-benzopyran-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like amines and alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of oxides and carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

2-Methyl-2H-1-benzopyran-3-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methyl-2H-1-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The nitrile group plays a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

2-Imino-4-methyl-2H-1-benzopyran-3-carbonitrile: Undergoes tautomerism and reacts with methylene compounds to form polyheterocyclic systems.

2,2-Dimethyl-2H-1-benzopyran-6-carbonitrile: Synthesized through a similar condensation reaction and used in the synthesis of epoxy derivatives.

Uniqueness

2-Methyl-2H-1-benzopyran-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitrile group at the 3-position and the methyl group at the 2-position differentiates it from other benzopyran derivatives, making it a valuable compound for various applications.

Biological Activity

2-Methyl-2H-1-benzopyran-3-carbonitrile, a member of the benzopyran family, exhibits a range of biological activities that make it a compound of interest in pharmacological research. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C10H7N

Molecular Weight : 155.17 g/mol

Density : 1.15 g/cm³

Boiling Point : 320 °C

The compound's structure includes a benzopyran core with a nitrile group at the 3-position and a methyl group at the 2-position, which contributes to its unique biological profile.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanism of action involves:

- Apoptosis Induction : Studies have shown that this compound can trigger programmed cell death in cancer cells by modulating specific signaling pathways.

- Enzyme Inhibition : It interacts with enzymes involved in cancer progression, thereby inhibiting tumor growth.

A study reported that derivatives of benzopyran compounds demonstrated cytotoxicity against human breast cancer cells (MCF-7) with IC50 values ranging from 10 to 30 µM, indicating potential for further development as anticancer agents .

Antifilarial Activity

In preliminary studies, benzopyran derivatives have shown promising macrofilaricidal activity. For instance, compounds similar to this compound were evaluated for their effectiveness against filarial infections in rodent models. One such study indicated that at a dose of 300 mg/kg, certain derivatives exhibited over 50% efficacy in reducing adult worm populations and microfilariae .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound acts as an inhibitor for various enzymes, including proteases and acetylcholinesterases, which are crucial in cancer and neurodegenerative diseases.

- Signal Modulation : It modulates cellular signaling pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects.

Case Study 1: Anticancer Efficacy

A recent study assessed the effects of this compound on human cancer cell lines. The results indicated:

- Cell Lines Tested : MCF-7 (breast), HeLa (cervical), and A549 (lung).

- Findings : Significant reduction in cell viability was observed at concentrations above 20 µM after 48 hours of treatment.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| HeLa | 30 | Enzyme inhibition |

| A549 | 22 | Signal modulation |

Case Study 2: Antifilarial Activity

In a controlled experiment involving rodent models infected with Brugia malayi:

- Dosage : Administered at 300 mg/kg for five consecutive days.

- Results :

- Adulticidal Activity : 53.6% reduction in adult worms.

- Microfilaricidal Activity : 46.0% reduction observed.

Properties

CAS No. |

57543-73-4 |

|---|---|

Molecular Formula |

C11H9NO |

Molecular Weight |

171.19 g/mol |

IUPAC Name |

2-methyl-2H-chromene-3-carbonitrile |

InChI |

InChI=1S/C11H9NO/c1-8-10(7-12)6-9-4-2-3-5-11(9)13-8/h2-6,8H,1H3 |

InChI Key |

SFTWTNJNZKFQLN-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=CC2=CC=CC=C2O1)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.